6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol is a complex organic compound characterized by its unique structure, which includes bromine atoms and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination reactions, where bromine atoms are introduced into the molecular structure. Common reagents used in these reactions include bromine (Br2) and various brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of bromine atoms can result in various substituted derivatives .
Scientific Research Applications
6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,13-Dibromo-1a,2,3,4,4a,5-hexahydro-1H-indeno[2,1-d]fluorene-9,10-diol
- 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Uniqueness
6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol is unique due to its specific arrangement of bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H18Br2O2 |
---|---|
Molecular Weight |
450.2 g/mol |
IUPAC Name |
3,12-dibromopentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene-6,8-diol |
InChI |
InChI=1S/C20H18Br2O2/c21-14-6-5-12-19(24)17-16(23)8-7-15(22)18(17)20(12)11-4-2-1-3-10(11)9-13(14)20/h5-8,10-11,23-24H,1-4,9H2 |
InChI Key |
DIJKOSCQWGHSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3=C(C=CC4=C(C5=C(C=CC(=C5C234)Br)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.